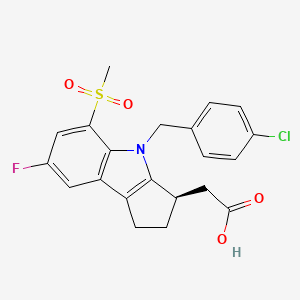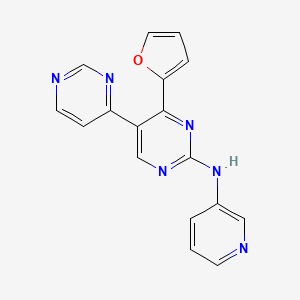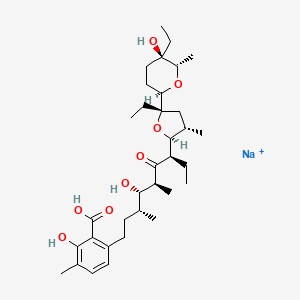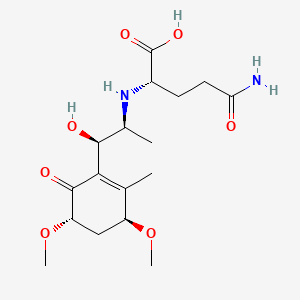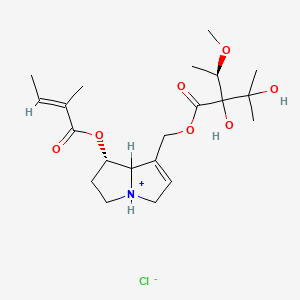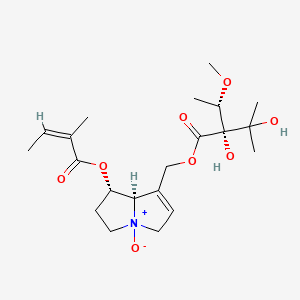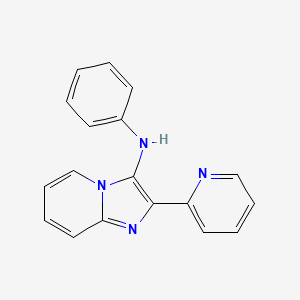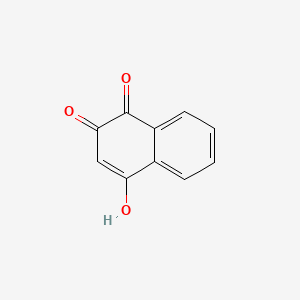
Lawsone
概要
説明
Lawsone, also known as 2-Hydroxy-1,4-naphthoquinone or hennotannic acid, is a red-orange dye present in the leaves of the henna plant (Lawsonia inermis), as well as in the common walnut (Juglans regia) and water hyacinth (Pontederia crassipes) . Humans have used henna extracts containing lawsone as hair and skin dyes for more than 5,000 years .
Synthesis Analysis
Lawsone has been used as the starting material for the synthesis of a variety of biologically active compounds and materials with interesting properties . A recent study reported a metal-free, ring-expansion reaction of indantrione with diazomethanes, generated in situ from the N-tosylhydrazones, for the synthesis of lawsone .Molecular Structure Analysis
Lawsone is a 1,4-naphthoquinone derivative, an analog of hydroxyquinone containing one additional ring . The molecular formula of Lawsone is C10H6O3 .Chemical Reactions Analysis
Lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed . It is also hypothesized to undergo a reaction similar to Strecker synthesis in reactions with amino acids .Physical And Chemical Properties Analysis
Lawsone is a yellow prism-like compound with a molar mass of 174.15 g/mol. It has a melting point of 195 to 196 °C (383 to 385 °F; 468 to 469 K) and is almost insoluble in water .科学的研究の応用
Therapeutic Potential
Lawsone, found in Lawsonia inermis, has been traditionally used to treat numerous conditions, including ulcers, bronchitis, lumbago, hemicrania, leukoderma, scabies, boils, ophthalmic disorders, hair loss, and jaundice . It has also been found to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, analgesic, antiparasitic, hepatoprotective, antifungal, antitumor, wound healing, and hypoglycemic effects .
Anticancer Agents
Lawsone has been used as a starting component for the preparation of various organic scaffolds. Many of these synthesized scaffolds showed a wide range of biological activities including potential activities towards several cancer cell lines . This includes diverse synthetic methods of lawsone derived scaffolds and their screening against different anti-cancer cell lines along with promising results .
Forensic Science
Recent research has been conducted on lawsone’s potential applications in the forensic science field. Since lawsone shows many similarities with ninhydrin, the current reagent for latent fingerprint development, studies have been conducted to see if lawsone can be used in this field .
Antifungal Activity
During screening of barks of 30 plant species for activity against Microsporum gypseum and Trichophyton mentagrophytes, only L. inermis extract exhibited absolute toxicity . This indicates the potential of lawsone in antifungal applications.
Hepatoprotective Effects
Lawsone was examined in HepG2 cells subjected to RIF-INH and RIF-INH caused hepatotoxicity in Wistar rats. RIF-INH administration decreased the viability of HepG2 cells, and lawsone treatment considerably restored that vitality, even at a lower dose . This suggests the potential hepatoprotective effects of lawsone.
Industrial Applications
Lawsone contains a variety of bioactive compounds, including flavonoids, coumarins, triterpenoids, steroids, xanthones, polyphenols, fatty acids, alkaloids, quinones, tannins, leucocyandin, epicatechin, catechin, and quercetin . These compounds have both industrial and medicinal applications, making lawsone a natural source for industrial product synthesis .
These are just a few of the many potential applications of lawsone in scientific research. Further studies are needed to fully explore its therapeutic benefits for various diseases of public health .
Safety and Hazards
将来の方向性
Lawsone and its derivatives have been used in various scientific and technological fields. Recent developments indicate that extraordinary events of metabolic innovation and links to respiratory and photosynthetic quinone metabolism probably contributed to their independent evolution . Future research may focus on understanding specialized 1,4-naphthoquinone biosynthesis and trafficking, and how these discoveries shed light on the convergent evolution and diversification of this class of compounds in plants .
作用機序
Target of Action
Lawsone, also known as 2-hydroxy-1,4-naphthoquinone, is a natural compound found in the henna plant (Lawsonia inermis) . It primarily targets proteins, particularly keratin, which is found in skin and hair . Lawsone’s interaction with these proteins results in a strong permanent stain that lasts until the skin or hair is shed .
Mode of Action
Lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction . This reaction results in a strong permanent stain that lasts until the skin or hair is shed . The intensity of the staining is due to the number of lawsone-keratin interactions occurring, which evidently break down as the concentration of lawsone decreases .
Biochemical Pathways
Lawsone is known to interfere with the respiratory metabolism, leading to mitochondrial malfunctioning . This interference triggers an autophagic response that ultimately induces mitophagy . Mitophagy is a biological process responsible for recycling damaged mitochondria .
Pharmacokinetics
It is known that lawsone’s biological activities are thought to be the result of oxidative stress generated . The hydroxy group at position C-2 in its structure tends to reduce its electrophilic potential .
Result of Action
The primary result of lawsone’s action is the production of mitochondrial malfunctioning, leading to indirect oxidative stress . This oxidative stress triggers the autophagic response that ultimately induces mitophagy . In addition, lawsone’s interaction with keratin in skin and hair results in a strong permanent stain .
Action Environment
Lawsone’s action can be influenced by environmental factors. For example, lawsone strongly absorbs UV light, and aqueous extracts can be effective sunless tanning agents and sunscreens . Additionally, the presence of the antioxidant N-acetylcysteine (NAC) has been found to exacerbate lawsone toxicity .
特性
IUPAC Name |
4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCHIGAIXREVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68310-00-9 (hydrochloride salt) | |
| Record name | Lawsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2025428 | |
| Record name | 2-Hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-1,4-naphthoquinone appears as yellow prisms or yellow powder. (NTP, 1992) | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Hydroxy-1,4-naphthoquinone | |
CAS RN |
83-72-7 | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lawsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lawsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lawsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lawsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAWSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH4A6LV1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
378 °F (Decomposes) (NTP, 1992) | |
| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Lawsone's mechanism of action varies depending on the target. For example, its antibacterial activity is attributed to its ability to inhibit DNA gyrase [], an essential enzyme for bacterial DNA replication. Lawsone has also been shown to induce apoptosis (programmed cell death) in cancer cells [] and inhibit inflammatory pathways in models of rheumatoid arthritis []. Its precise molecular targets and downstream effects in different biological contexts are still under investigation.
A:* Molecular Formula: C10H6O3* Molecular Weight: 174.15 g/mol* Spectroscopic Data: * IR Spectroscopy: Characterized by peaks indicating the presence of hydroxyl (–OH), carbonyl (C=O) groups, and aromatic ring structures [, , ]. * NMR Spectroscopy: Confirms the presence of specific proton and carbon environments within the lawsone molecule [, ].
A: Lawsone's stability is influenced by factors like temperature, pH, and light exposure. It exhibits enhanced stability when encapsulated in various delivery systems, such as cyclodextrin complexes [] and microspheres incorporated into chitosan scaffolds []. These formulations improve solubility, dissolution, and potentially enhance its bioavailability and efficacy for topical applications.
A: While lawsone itself may not be a catalyst in the traditional sense, it can participate in redox reactions. Some bacteria utilize lawsone as a redox mediator to facilitate the anaerobic reduction of azo compounds []. This property highlights its potential application in bioremediation strategies for degrading azo dyes.
A: Density Functional Theory (DFT) simulations have been employed to investigate the electronic structure and optical properties of lawsone, particularly for its application in dye-sensitized solar cells (DSSCs) [, ]. These studies help understand how lawsone interacts with other materials in a DSSC device and guide the design of more efficient solar cells.
A: Modifications to the lawsone structure can significantly impact its activity. For instance, introducing a methoxy group at the 2-position (Lawsone methyl ether) enhanced its antihyperglycemic and antihyperlipidemic effects compared to Lawsone []. This modification may influence its binding affinity to target enzymes or alter its pharmacokinetic properties.
A: Lawsone's stability is enhanced by incorporating it into various formulations. Studies show improved stability in cyclodextrin complexes [], chitosan scaffolds [], and multiple emulsions []. These delivery systems not only improve its stability but also enhance its solubility, dissolution, and potentially its bioavailability and efficacy.
A: Lawsone has demonstrated promising in vitro activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus []. In vivo studies in mice models have shown its potential in wound healing [], reducing paw edema in rheumatoid arthritis models [], and as an anti-leishmanial agent [].
A: While specific resistance mechanisms against lawsone have not been extensively studied, it's crucial to investigate the potential for developing resistance, especially in the context of its antimicrobial properties [].
A: Although traditionally used as henna, lawsone's safety profile requires further investigation. Studies have reported potential genotoxicity in vitro and in vivo, leading to restrictions in cosmetic use in some regions []. Understanding its long-term effects and potential toxicity is crucial for its safe and effective application in various fields.
A: Research highlights the potential of encapsulating lawsone in various delivery systems, such as cyclodextrin complexes [], microspheres [], and multiple emulsions []. These formulations aim to enhance its solubility, target specific tissues, and improve its overall therapeutic efficacy while minimizing potential side effects.
A: Various analytical techniques are employed to characterize and quantify lawsone:* High-Performance Liquid Chromatography (HPLC): Widely used to determine lawsone content in henna and other samples, offering high sensitivity and accuracy [, , ].* High-Performance Thin Layer Chromatography (HPTLC): Employed for qualitative and quantitative analysis of Lawsone, particularly in plant materials and formulations [, ].* Spectroscopic Techniques: IR and NMR spectroscopy provide structural information, confirming the presence of specific functional groups and molecular arrangements within the lawsone molecule [, , , , ].
ANone: Currently, limited information is available on the environmental impact and degradation pathways of lawsone. Considering its increasing applications, it is essential to investigate its ecotoxicological effects and develop strategies for its safe disposal and management to minimize potential risks to the environment.
A: Research emphasizes lawsone's poor water solubility as a limiting factor for its bioavailability []. Consequently, various strategies, such as complexation with cyclodextrins [] and incorporation into nanoparticles [], are being explored to enhance its dissolution rate and improve its therapeutic efficacy.
A: Validation of analytical methods used for lawsone quantification is crucial to ensure their reliability and accuracy. Studies often report validation parameters such as linearity, precision, accuracy, limit of detection, and limit of quantitation to demonstrate the method's suitability for the intended purpose [, , ].
A: Standardization and quality control of lawsone, particularly in herbal preparations, are crucial for ensuring consistent efficacy and safety. Implementing appropriate measures during cultivation, harvesting, processing, storage, and distribution of lawsone-containing products is essential to maintain its quality and therapeutic benefits [].
ANone: Research on lawsone's potential to induce an immune response is limited. Further investigations are needed to understand if lawsone triggers any specific immunological reactions and whether these responses contribute to its therapeutic effects or potential adverse reactions.
ANone: Information regarding lawsone's interactions with drug transporters is currently unavailable. Further research is necessary to determine if lawsone affects the uptake, distribution, or efflux of other drugs, which can have implications for its potential use in combination therapies.
ANone: Data on lawsone's influence on drug-metabolizing enzymes is limited. It is crucial to investigate its potential to induce or inhibit these enzymes, as such interactions could impact the metabolism and clearance of co-administered drugs, affecting their efficacy and safety profiles.
ANone: Despite its long history of use in henna, detailed studies on the biocompatibility and biodegradability of lawsone are lacking. Investigating its long-term effects on biological systems and its environmental fate will be crucial in harnessing its therapeutic potential responsibly.
A: Depending on the specific application, various synthetic and natural compounds might serve as alternatives to lawsone. For instance, other naphthoquinones with similar structural features may possess comparable biological activities []. Selecting the most suitable alternative requires careful consideration of factors like efficacy, safety, cost, and environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




